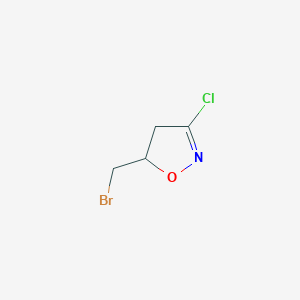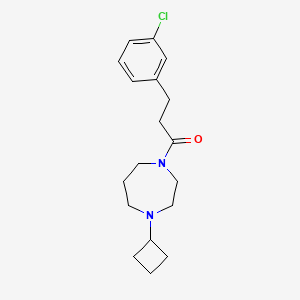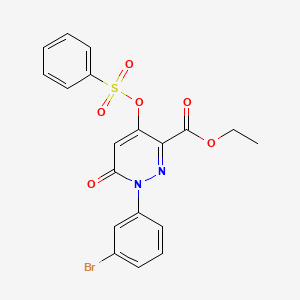
5-(Bromometil)-3-cloro-4,5-dihidro-1,2-oxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a bromomethyl group and a chloro substituent on an oxazole ring
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Bromomethyl compounds have been known to participate in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with organoboron reagents in similar reactions.
Mode of Action
Bromomethyl compounds have been reported to participate in crosslinking and intercalative activities with dna . This suggests that 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole might interact with its targets in a similar manner.
Biochemical Pathways
Bromomethyl compounds have been implicated in various biochemical pathways, including those involved in dna crosslinking .
Result of Action
Bromomethyl compounds have been reported to exhibit crosslinking and intercalative activities with dna , suggesting that this compound might have similar effects.
Action Environment
The stability and reactivity of bromomethyl compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromomethylation of a dihydro-1,2-oxazole derivative using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature carefully regulated to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or chlorine atoms, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylate or aldehyde derivative.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-3-chloro-4,5-dihydro-1,2-oxazole
- 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole
- 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-thiazole
Uniqueness
5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for a wider range of chemical modifications and applications compared to similar compounds with only one halogen substituent .
Propiedades
IUPAC Name |
5-(bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClNO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFWZMNJLJNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2457702.png)

![6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457706.png)
![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2457708.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2457710.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2457713.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457715.png)
![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)


![4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2457720.png)

